2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is an organic compound that is synthesized through a multi-step process. It has been the focus of scientific research due to its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is not fully understood. It has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been shown to have affinity for the adrenergic α1 receptor. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in certain areas of the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide in lab experiments is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use. For example, the compound may have off-target effects that could interfere with experimental results. Additionally, the compound may have limited solubility, which could make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide. One direction is to further investigate its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. Another direction is to explore its potential as a tool for studying dopamine and serotonin signaling in the brain. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide involves multiple steps. The first step involves the reaction of 4-fluorobenzylamine with 2-chloroacetyl chloride to form N-(4-fluorobenzyl)-2-chloroacetamide. This intermediate is then reacted with benzhydryl piperazine to form the final product, this compound.
Scientific Research Applications
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide has been studied for its potential applications in the field of pharmacology. It has been shown to have affinity for a number of receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adrenergic α1 receptor. This compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O2/c27-23-13-11-20(12-14-23)19-28-25(31)26(32)30-17-15-29(16-18-30)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPUGMMFPEHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.